molecular formula C4H11ClN4 B6183221 (2-azidoethyl)(ethyl)amine hydrochloride CAS No. 2624135-94-8

(2-azidoethyl)(ethyl)amine hydrochloride

Cat. No.: B6183221
CAS No.: 2624135-94-8
M. Wt: 150.6
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Azidoethyl)(ethyl)amine hydrochloride is a secondary amine derivative featuring an azide (-N₃) group on the ethyl chain and an ethyl substituent on the nitrogen atom. This compound is synthesized via nucleophilic substitution or diazotransfer reactions, where an amine group is replaced by an azide . Its hydrochloride salt form enhances water solubility, making it suitable for aqueous-phase reactions, particularly in polymer chemistry and bioconjugation . The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is pivotal in drug discovery, materials science, and surface functionalization .

Properties

CAS No.

2624135-94-8

Molecular Formula

C4H11ClN4

Molecular Weight

150.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-azidoethyl)(ethyl)amine hydrochloride typically involves the reaction of ethylamine with an azido compound under controlled conditions. One common method is the nucleophilic substitution reaction where ethylamine reacts with an azidoalkyl halide in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-azidoethyl)(ethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-azidoethyl)(ethyl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-azidoethyl)(ethyl)amine hydrochloride involves the reactivity of the azido group. The azido group can undergo a variety of transformations, including cycloaddition reactions, which are crucial in the synthesis of heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Compound Name Structure Key Features
Bis(2-azidoethyl)amine hydrochloride Two azidoethyl groups + one secondary amine Used as a macro-crosslinker in polymer synthesis; higher azide density .
Tris(2-azidoethyl)amine Three azidoethyl groups + tertiary amine High reactivity in multi-site click reactions; potential for dendritic polymers .
(2-Azidoethyl)dimethylamine hydrochloride Azidoethyl group + dimethylamine substituent Industrial relevance (115 patents); used in drug intermediates .
N-(2-Azidoethyl)-heptadecafluoro-N,N-dimethyldecan-1-aminium iodide Fluorinated quaternary ammonium + azidoethyl group Combines hydrophobicity (fluorocarbon) with click reactivity; antibacterial applications .

Research Findings and Industrial Relevance

  • Drug Delivery : (2-Azidoethyl)(ethyl)amine derivatives are intermediates in prodrugs (e.g., ) and ADCs (e.g., ), leveraging CuAAC for targeted payload attachment .
  • Polymer Chemistry : Bis(2-azidoethyl)amine HCl enables synthesis of stimuli-responsive hydrogels, while tris(2-azidoethyl)amine facilitates glycoclusters for lectin binding studies .
  • Surface Engineering : Azide-functionalized amines are used in dopamine-inspired coatings for glass and silicon surfaces, enhancing adhesion and biocompatibility .

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